1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14784244
Molecular Formula: C16H26N4O2
Molecular Weight: 306.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N4O2 |
|---|---|
| Molecular Weight | 306.40 g/mol |
| IUPAC Name | 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H26N4O2/c1-12(2)8-9-17-16(21)13-5-4-10-20(11-13)14-6-7-15(22-3)19-18-14/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,17,21) |
| Standard InChI Key | YBJDYXDRAYOBSY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC(=O)C1CCCN(C1)C2=NN=C(C=C2)OC |
Introduction
1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of carboxamides. This compound is characterized by its structural components, including a pyridazine ring, a piperidine ring, and a carboxamide linkage. The presence of these functional groups suggests potential biological activity, which could be relevant in pharmaceutical or agricultural applications.
Synthesis Methods
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide typically involves a multi-step process. This may include the formation of the pyridazine and piperidine rings separately, followed by coupling reactions to form the carboxamide linkage. Common reagents used in such syntheses include coupling agents like carbodiimides or chloroformates.
Synthesis Steps:
-
Pyridazine Ring Formation: This involves the condensation of appropriate precursors to form the pyridazine ring.
-
Piperidine Ring Formation: This step may involve the reduction of a suitable precursor to form the piperidine ring.
-
Coupling Reaction: The pyridazine and piperidine components are linked via a carboxamide bond using a coupling agent.
Potential Biological Activities
Given its structural complexity, 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide may exhibit various biological activities. These could include interactions with receptors or enzymes, potentially leading to applications in medicine or agriculture.
| Potential Activity | Description |
|---|---|
| Neuroactive Effects | Interaction with neurotransmitter receptors |
| Antimicrobial Activity | Inhibition of microbial growth or metabolism |
| Herbicidal Activity | Inhibition of plant growth or development |
Research Findings and Applications
Research on compounds like 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide is often focused on identifying novel biological activities. Studies may involve in vitro assays to assess interactions with biological targets or in vivo studies to evaluate efficacy and safety.
Recent Studies:
-
Neuropharmacological Studies: Some compounds with similar structures have shown potential as neuroactive agents, suggesting possible applications in treating neurological disorders.
-
Agricultural Applications: The structural features of this compound could also be relevant in the development of new herbicides or pesticides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume